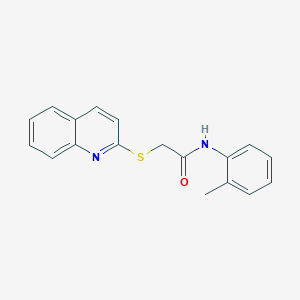
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential application in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects, which need to be thoroughly studied before its clinical use.
Direcciones Futuras
There are several future directions for the study of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. Firstly, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to evaluate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Moreover, the potential toxicity and side effects of this compound need to be thoroughly studied to ensure its safety for clinical use.
Conclusion
In conclusion, 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has significant potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and the potential toxicity and side effects of this compound.
Métodos De Síntesis
The synthesis of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-mercaptoacetophenone with 1-bromo-3-chloropropane in the presence of potassium carbonate. The obtained intermediate is then reacted with piperidine to obtain the final product.
Aplicaciones Científicas De Investigación
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9(2)10-11(15)13-12(16-10)14-7-5-4-6-8-14/h3-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQBGNRXUMAQJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)N=C(S1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/1\C(=O)N=C(S1)N2CCCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)
